molecular formula C9H11BO4 B1587804 3-(3-boronophenyl)propanoic Acid CAS No. 693803-17-7

3-(3-boronophenyl)propanoic Acid

Cat. No. B1587804
M. Wt: 193.99 g/mol
InChI Key: JJBQHOJBARDWRZ-UHFFFAOYSA-N
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Description

3-(3-Boronophenyl)propanoic Acid is a chemical compound with the molecular formula C9H11BO4 . It is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(3-Boronophenyl)propanoic Acid are not fully detailed in the search results. It is known to be a solid at room temperature . It is insoluble in water .

Scientific Research Applications

1. Catalyst and Reagent in Organic Chemistry

Tris(pentafluorophenyl)borane, a boron Lewis acid, demonstrates its efficacy as a catalyst or stoichiometric reagent in organic and organometallic chemistry. This includes catalytic hydrometallation reactions, alkylations, and catalyzed aldol-type reactions. Its properties also stabilize unusual reactions and coordination geometries of carbon, indicating the potential application of boron compounds in organic synthesis (Erker, 2005).

2. Enantioselective Organic Synthesis

Boronic acid catalysis is significant in organic chemistry, particularly in enantioselective reactions. For instance, using a chiral boronic acid catalyst like 3-borono-BINOL can facilitate the aza-Michael addition of hydroxamic acid to quinone imine ketals, leading to the synthesis of densely functionalized cyclohexanes. This showcases the role of boronic acid derivatives in creating specific, enantioselective organic compounds (Hashimoto, Gálvez, & Maruoka, 2015).

3. Catalysis in Chemical Industry

In the chemical industry, boron nitride, a boron-based material, shows high selectivity in catalyzing the production of propene from propane. This illustrates the potential of boron compounds, including boronic acids, in industrial catalysis, particularly for the conversion of lower alkanes to alkenes (Grant et al., 2016).

4. Complex Formation and Coordination Chemistry

Tris(pentafluorophenyl)borane reacts with nitrogen-containing compounds, including nitriles, amines, imines, and pyridines, leading to the formation of B-N coordination adducts. This highlights the use of boron compounds in coordination chemistry and the synthesis of complex molecules (Focante, Mercandelli, Sironi, & Resconi, 2006).

5. Biomedical Applications

Boronic acid polymers have shown utility in various biomedical applications such as the treatment of diseases like HIV, obesity, diabetes, and cancer. This demonstrates the potential of boronic acid derivatives, including 3-(3-boronophenyl)propanoic Acid, in developing new biomaterials for medical use (Cambre & Sumerlin, 2011).

Safety And Hazards

3-(3-Boronophenyl)propanoic Acid is classified as a hazardous substance. It is harmful if swallowed and causes serious eye irritation . It should be stored away from oxidizing agents and in a cool, dry, well-ventilated condition .

properties

IUPAC Name

3-(3-boronophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-3,6,13-14H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBQHOJBARDWRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CCC(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397405
Record name 3-(2-CARBOXYETHYL)PHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-boronophenyl)propanoic Acid

CAS RN

693803-17-7
Record name 3-(2-CARBOXYETHYL)PHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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